

Application Notes & Protocols for Measuring Mesdopetam Brain Receptor Occupancy

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Compound of Interest		
Compound Name:	Mesdopetam hemitartrate	
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Introduction

Mesdopetam (IRL790) is a novel, first-in-class drug candidate in development for treating complications associated with Parkinson's disease, such as levodopa-induced dyskinesias (LIDs) and psychosis.[1][2] Its primary mechanism of action is as a dopamine D3 receptor (D3R) antagonist.[1][2][3] Mesdopetam displays a 6- to 8-fold preference for the D3 receptor over the D2 receptor.[4] Understanding the relationship between the administered dose of Mesdopetam, its concentration in the plasma, and the degree to which it binds to and occupies D3 receptors in the brain is critical for its clinical development. This relationship, known as receptor occupancy (RO), is a key pharmacodynamic (PD) biomarker that helps in selecting optimal dosing regimens for therapeutic efficacy while minimizing potential side effects.[5]

The most powerful and widely used technique for non-invasively quantifying receptor occupancy in the living human brain is Positron Emission Tomography (PET).[5][6] This document provides detailed application notes on the principles of PET for RO studies and a comprehensive protocol for measuring Mesdopetam's occupancy of dopamine D3 receptors.

Application Note 1: The Principle of Receptor Occupancy Measurement by PET

Positron Emission Tomography (PET) allows for the in-vivo quantification of neuroreceptor density and availability. The principle of a PET receptor occupancy study is based on



competitive binding between the drug being tested (e.g., Mesdopetam) and a specific radiolabeled ligand (a "tracer") that targets the same receptor.[6]

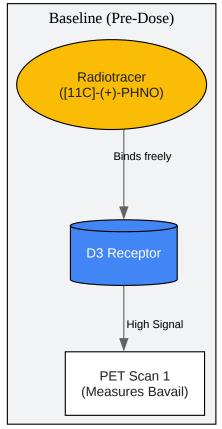
The general study design involves two PET scans for each subject:

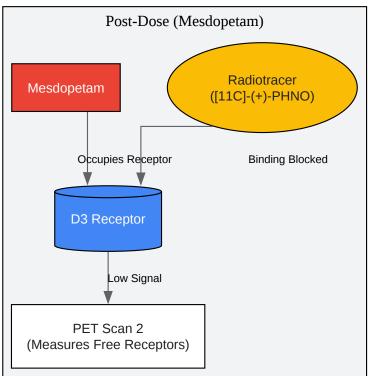
- Baseline Scan (Pre-Dose): A PET scan is performed after injecting a D3-selective radiotracer. This scan measures the baseline availability of the D3 receptors (Bavail), providing a maximum signal.
- Post-Dose Scan: After the subject has been treated with Mesdopetam for a specified period, the same PET scan procedure is repeated. The Mesdopetam molecules will occupy a certain percentage of the D3 receptors. This "cold" drug competes with the injected radiotracer for the same binding sites, resulting in a reduced PET signal.

The percentage of receptor occupancy is then calculated by measuring the reduction in the radiotracer's specific binding from the baseline to the post-dose scan.[6][7] This provides a direct measure of target engagement in the brain.

Visualizing the Principle of PET Receptor Occupancy







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Caption: Principle of competitive binding in PET receptor occupancy studies.

Protocol: In Vivo Mesdopetam D3 Receptor Occupancy Measurement



This protocol describes a representative experimental design for quantifying the occupancy of brain dopamine D3 receptors by Mesdopetam in human subjects using the D3-preferring PET radioligand [11C]-(+)-PHNO.[8][9]

Subject Population

- Inclusion Criteria: Healthy male and female volunteers or patients with Parkinson's disease, typically within a specified age range (e.g., 40-75 years). All subjects must undergo a thorough medical screening, including physical examination, ECG, and standard laboratory blood and urine tests.
- Exclusion Criteria: History of significant neurological (other than PD, if applicable) or psychiatric disorders, substance abuse, contraindications for MRI or PET scans (e.g., claustrophobia, metal implants), or use of medications known to interact with the dopaminergic system.

Study Design

- A single-center, dose-escalation study design is common.
- Subjects are randomized to receive either a single dose of Mesdopetam (e.g., 2.5 mg, 7.5 mg, 15 mg) or a placebo.[10]
- Each subject undergoes two PET scans: a baseline scan before drug administration and a second scan at the time of predicted peak plasma concentration after drug administration (e.g., 2-4 hours post-dose).[11]
- Arterial blood sampling is conducted throughout the PET scan to measure the concentration
 of the radiotracer in the plasma, which is required for kinetic modeling.
- Venous blood samples are collected at multiple time points to determine the pharmacokinetics of Mesdopetam.

Radiotracer

 Radioligand: [11C]-(+)-PHNO, a PET tracer with high affinity and selectivity for D3 receptors over D2 receptors.[8][9]



- Synthesis: [11C]-(+)-PHNO is synthesized on-site immediately before injection due to the short half-life of Carbon-11 (~20.4 minutes).
- Administration: Administered as an intravenous (IV) bolus at the start of the dynamic PET scan.

Imaging Procedure

- Anatomical Reference: A high-resolution T1-weighted Magnetic Resonance Imaging (MRI) scan is acquired for each subject prior to the PET scans. This MRI is used for co-registration with the PET data to accurately define anatomical regions of interest (ROIs).
- PET Scanner: A high-resolution PET/CT or PET/MR scanner.
- Subject Positioning: The subject's head is positioned comfortably and immobilized using a custom-fitted head holder to minimize motion during the scan.
- Dynamic Scan Acquisition: Following the IV bolus injection of [11C]-(+)-PHNO, dynamic 3D
 PET data are acquired continuously for 90-120 minutes.

Data Analysis and Occupancy Calculation

- Image Reconstruction and Correction: PET data are reconstructed and corrected for attenuation, scatter, randoms, and radioactive decay.
- Image Co-registration: The dynamic PET images are co-registered to the individual's MRI scan.
- Region of Interest (ROI) Definition: ROIs are delineated on the MRI. Key target regions rich
 in D3 receptors include the globus pallidus and substantia nigra.[8] A reference region,
 typically the cerebellum, which is considered to have a negligible density of D3 receptors, is
 also defined.
- Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding
 potential (BP_ND) of the radiotracer, which is proportional to the density of available
 receptors (Bavail), is calculated using a reference tissue model (e.g., Simplified Reference
 Tissue Model, SRTM) or kinetic modeling of arterial plasma input data.[6][7]



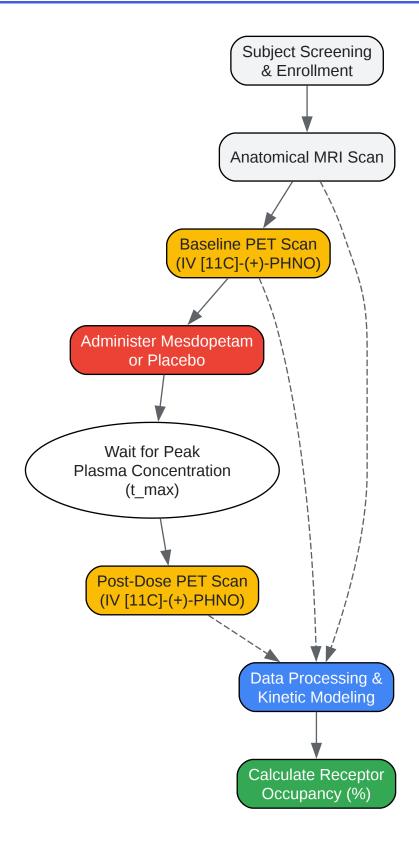
 Receptor Occupancy (RO) Calculation: The percentage of RO in a specific brain region is calculated as follows:

RO (%) = [(BP_ND_Baseline - BP_ND_PostDose) / BP_ND_Baseline] * 100[7] Where:

- BP_ND_Baseline is the binding potential at baseline.
- $\circ \ \ \mathsf{BP_ND_PostDose} \ \mathsf{is} \ \mathsf{the} \ \mathsf{binding} \ \mathsf{potential} \ \mathsf{after} \ \mathsf{Mesdopetam} \ \mathsf{administration}.$

Visualizing the Experimental Workflow





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Caption: Workflow for a human PET D3 receptor occupancy study.



Data Presentation

Quantitative data from preclinical and clinical studies are essential for building a comprehensive understanding of a drug's profile.

Table 1: Mesdopetam Binding Affinity and Pharmacokinetic Properties

This table summarizes known quantitative values for Mesdopetam.

Parameter	Value	Species	Source
Binding Affinity (Ki)			
Dopamine D3 Receptor	90 nM	Human (recombinant)	[3][4]
Dopamine D2 Receptor	540–750 nM	Human (recombinant)	[4]
Pharmacokinetics			
Time to Max Plasma Conc. (t_max)	~2 hours	Human	[11]
Plasma Half-life (t_1/2)	~7 hours	Human	[11]
Dosing Regimen Support	Twice-daily use	Human	[11]

Table 2: Example Data from a Mesdopetam PET Receptor Occupancy Study

This table provides a hypothetical but representative summary of results from a dose-escalation PET study, illustrating the expected relationship between dose, plasma concentration, and D3 receptor occupancy in the globus pallidus.



Dose Group	N	Mean Plasma Conc. (ng/mL) at t_max	Mean D3 Receptor Occupancy (%) in Globus Pallidus
Placebo	8	0	0 ± 5
2.5 mg	8	25	35 ± 10
7.5 mg	8	80	68 ± 8
15 mg	8	155	85 ± 6

Note: Data in Table 2 are illustrative examples for educational purposes and do not represent actual published results for Mesdopetam.

Visualizing the Dose-Occupancy-Effect Relationship



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Caption: Relationship between drug dose, plasma level, and receptor occupancy.

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